molecular formula C12H10N2 B11909963 2,8-Dimethylquinoline-6-carbonitrile

2,8-Dimethylquinoline-6-carbonitrile

Cat. No.: B11909963
M. Wt: 182.22 g/mol
InChI Key: LAZSSLFFIORUKP-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-6-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylquinoline-6-carbonitrile typically involves the condensation of anilines and alkenyl ethers using visible-light photoredox catalysis. This method allows for the formation of substituted quinolines under mild conditions with good yields . Another approach involves the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .

Industrial Production Methods: Industrial production methods for quinoline derivatives often utilize classic transformations such as the Skraup reaction, Doebner–Von Miller reaction, Friedländer reaction, and Conrad–Limpach reaction . These methods can be adapted for large-scale synthesis, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 2,8-Dimethylquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinolines.

    Substitution: Halogenated, nitrated, or sulfonated quinolines.

Scientific Research Applications

2,8-Dimethylquinoline-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-6-carbonitrile involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act on microbial enzymes, disrupting their metabolic pathways and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: 2,8-Dimethylquinoline-6-carbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

2,8-dimethylquinoline-6-carbonitrile

InChI

InChI=1S/C12H10N2/c1-8-5-10(7-13)6-11-4-3-9(2)14-12(8)11/h3-6H,1-2H3

InChI Key

LAZSSLFFIORUKP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2C)C#N

Origin of Product

United States

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